Butyl-(2,6-difluoro-benzylidene)-amine

Description

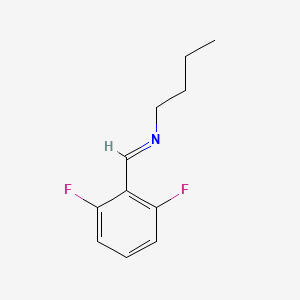

Butyl-(2,6-difluoro-benzylidene)-amine is a Schiff base derivative synthesized via the condensation of butylamine and 2,6-difluorobenzaldehyde. The compound features a butyl alkyl chain, a fluorinated aromatic ring, and an imine (-C=N-) functional group. The 2,6-difluoro substitution on the benzene ring enhances electronegativity and steric effects, which may influence binding affinity to biological targets.

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

N-butyl-1-(2,6-difluorophenyl)methanimine |

InChI |

InChI=1S/C11H13F2N/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,8H,2-3,7H2,1H3 |

InChI Key |

BHCWISJPAXHQMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=CC1=C(C=CC=C1F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Bis-(2,6-difluoro-benzylidene)-11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibitor

Structural Similarities :

Functional Differences :

- The 11β-HSD1 inhibitor in demonstrated efficacy in treating diet-induced nonalcoholic fatty liver disease (NAFLD) in mice by modulating glucocorticoid metabolism .

Key Data :

| Property | This compound | 5-Bis-(2,6-difluoro-benzylidene)-11β-HSD1 Inhibitor |

|---|---|---|

| Substituents | Single benzylidene, butyl chain | Bis-benzylidene, steroid core |

| Biological Target | Not reported | 11β-HSD1 enzyme |

| Therapeutic Application | Hypothetical (enzyme inhibition) | NAFLD treatment (validated in mice) |

Butyl-β-D-Galactoside and Alkyl Glycosides

Structural Contrasts :

Functional Insights :

- Butyl-β-D-Galactoside is synthesized enzymatically in acetone/1-butanol/water systems, achieving a high yield (Y ≈ 1.0 mol/mol) due to optimized solvent conditions . Propyl-β-galactoside analogs show lower yields (Y = 0.58–0.79 mol/mol), highlighting the butyl chain’s role in enhancing reaction efficiency .

- The butyl group in glycosides improves surfactant properties and thermal stability compared to shorter alkyl chains (e.g., propyl) . For this compound, the butyl chain may similarly enhance lipophilicity and bioavailability.

Key Data :

Succinate Derivatives with Butyl/Pentyl Substituents

Functional Comparison :

- Succinate derivatives are metabolic intermediates or plasticizers (e.g., benzenedicarboxylic acid esters in ), whereas the target compound’s fluorinated aromatic system suggests pharmacological relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.